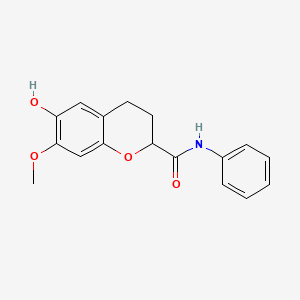

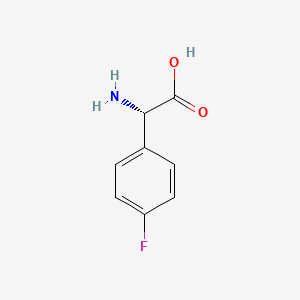

(S)-4-Fluorophenylglycine

Overview

Description

L-4FPG is an inhibitor of the neutral amino acid transporters ASCT1 and ASCT2. L-4FPG shows good brain penetration and potently reduces amphetamine-induced hyperlocomotion.

Scientific Research Applications

Biocatalytic Applications :

- (S)-4-Fluorophenylglycine has been utilized in the continuous production of aprepitant chiral intermediate. A packed bed bioreactor system was established using immobilized amidase on epoxy resin, which showed remarkable thermal stability and operational stability for large-scale production (Lin et al., 2019).

Peptide Synthesis and Analysis :

- It has been incorporated into membrane-associated peptides, providing a label for highly sensitive 19F NMR studies. This application is significant for studying transient peptide conformations during biological functions (Afonin et al., 2003).

Medicinal Chemistry and Drug Synthesis :

- This compound is a valuable chiral intermediate in the synthesis of Aprepitant, a medication used for chemotherapy-induced nausea and vomiting. An efficient chemoenzymatic synthesis route was developed for its production (Lin et al., 2018).

- It has been used in the synthesis of antimycobacterial spiro-piperidin-4-ones, showing significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).

Chemical Synthesis and Analysis :

- The compound has been explored in electrochemical carboxylation studies, leading to the synthesis of fluorinated N-phenylphenylglycines. This process highlights the potential for synthesizing novel fluorine-containing compounds (Koshechko et al., 2008).

Enzymatic Deracemization :

- Whole cells

Structural Studies in Peptides :

- Research on phenylglycine-type amino acids, including 4-fluorophenylglycine, in peptide natural products has provided insights into their structures and biosynthesis. These studies have implications for understanding their role in medicinal chemistry (Al Toma et al., 2015).

Protein Engineering and Fluorination Studies :

- Studies on fluorinated amino acids, including analogs of 4-fluorophenylglycine, have expanded understanding of fluorine's role in protein environments. This research is significant for protein engineering applications (Samsonov et al., 2009).

Fluorescent Protein Labeling :

- Fluorescent amino acids, including derivatives of 4-fluorophenylglycine, have been incorporated into proteins to study conformational changes. This application is crucial for understanding protein function and dynamics (Chen et al., 2013).

Enzymatic Protein Labeling Techniques :

- Enzymatic methods for protein labeling, involving compounds like formylglycine (a derivative of glycine), have shown significant progress. These techniques are used for creating therapeutic protein conjugates, fluorescent probes, and other applications (Zhang et al., 2018).

Properties

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357387 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-57-9 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.